molecular formula C19H20N4O5S2 B2665066 4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide CAS No. 851988-53-9

4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide

Cat. No.: B2665066
CAS No.: 851988-53-9
M. Wt: 448.51
InChI Key: PBNMNUOEJFPCOK-UHFFFAOYSA-N
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Description

4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide is a complex organic compound with a unique structure that includes a dioxolobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, which is then reacted with diethylbenzenesulfonyl chloride under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine: A precursor in the synthesis of the target compound.

    [1,3]dioxolo[4,5-f][1,3]benzodioxole: A related compound with similar structural features.

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)carbamoyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-3-23(4-2)30(25,26)13-7-5-12(6-8-13)18(24)21-22-19-20-14-9-15-16(28-11-27-15)10-17(14)29-19/h5-10H,3-4,11H2,1-2H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNMNUOEJFPCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=CC4=C(C=C3S2)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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